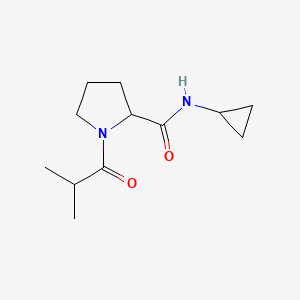
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have a number of potential therapeutic applications, including the treatment of epilepsy, addiction, and anxiety disorders.
Wirkmechanismus
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have a number of potential therapeutic applications, including the treatment of epilepsy, addiction, and anxiety disorders.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain caused by N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the central nervous system, and an increase in GABA levels can lead to a decrease in neuronal excitability. This decrease in neuronal excitability has been shown to have a number of potential therapeutic applications, including the treatment of epilepsy and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective inhibitor of GABA-AT, meaning that it has a low potential for off-target effects. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide. One area of interest is the potential use of N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide in the treatment of addiction. Studies have shown that an increase in GABA levels in the brain can lead to a decrease in drug-seeking behavior in animal models. Another area of interest is the potential use of N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide in the treatment of anxiety disorders. Studies have shown that an increase in GABA levels in the brain can lead to a decrease in anxiety-like behavior in animal models. Finally, there is potential for the development of new compounds that are based on the structure of N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide, with improved pharmacological properties and therapeutic potential.
Synthesemethoden
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The synthesis process is complex and requires a high level of expertise in organic chemistry. The first step in the synthesis of N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide involves the reaction of cyclopropylamine with 2-methylpropanoyl chloride to form N-cyclopropyl-2-methylpropanamide. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide has been the subject of extensive research in the field of neuroscience. Studies have shown that N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide is a potent inhibitor of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have a number of potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)12(16)14-7-3-4-10(14)11(15)13-9-5-6-9/h8-10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXAVCFSFRGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

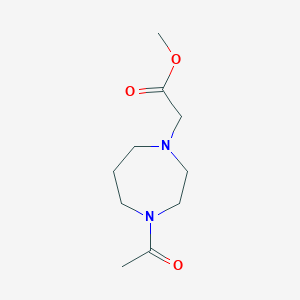
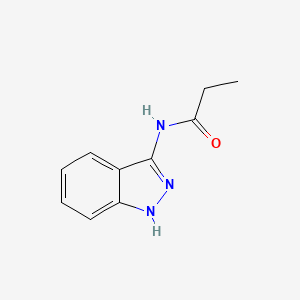
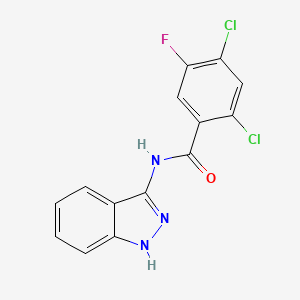
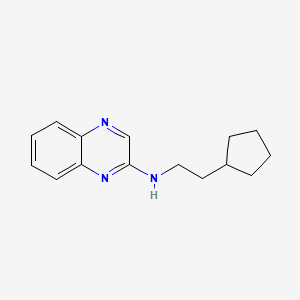
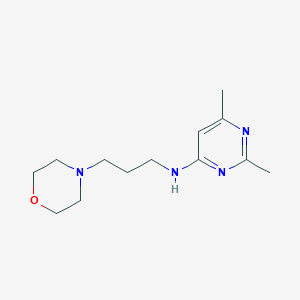
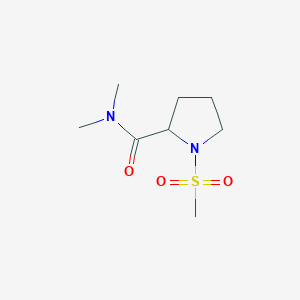
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)
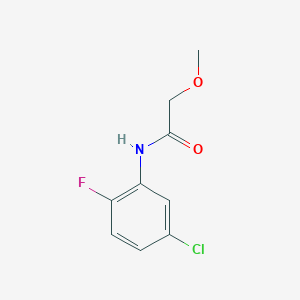
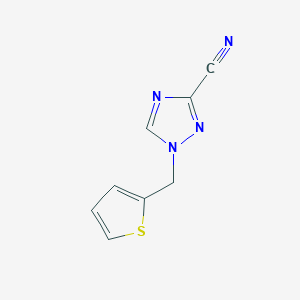
![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
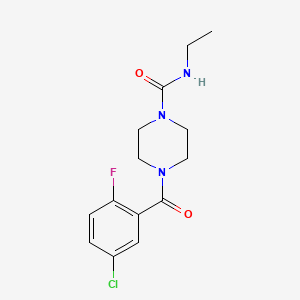
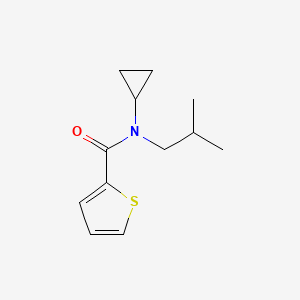
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)